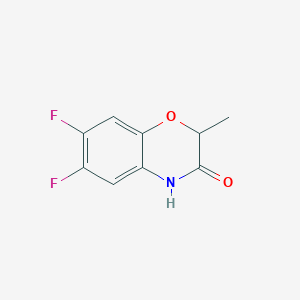

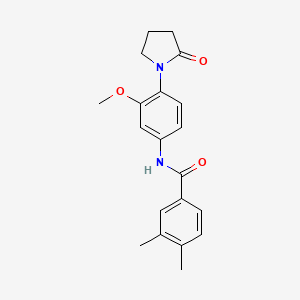

6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

カタログ番号 B2447969

CAS番号:

1267214-31-2

分子量: 199.157

InChIキー: LLYIMRVISUAHSD-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” is a heterocyclic compound . It is a derivative of 3-methyl-3,4-dihydro-2H-1,4-benzoxazines .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of pyrimidine conjugates containing a fragment of racemic 7,8-difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine and its (S)-enantiomer attached via a 6-aminohexanoyl fragment were synthesized by the reaction of nucleophilic substitution of chlorine in various chloropyrimidines .Molecular Structure Analysis

The molecular weight of a similar compound, 2H-1,4-Benzoxazin-3(4H)-one, is 149.1467 . The structure of the compound was confirmed by 1H, 19F, and 13C NMR spectral data .Chemical Reactions Analysis

The reactions of 3-methyl-3,4-dihydro-2H-1,4-benzoxazines with 2-methoxyisopentanoyl chloride were found to be more selective (selectivity factor s 31–32) compared to the acylation with other studied propanoyl chlorides .科学的研究の応用

Antiviral Activity

- Synthesis and Evaluation of Antiviral Activity : A study by Krasnov et al. (2022) involved synthesizing pyrimidine conjugates containing a fragment of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine. These compounds were evaluated for their antiviral properties, particularly against herpesviruses, though they showed decreased activity compared to purine conjugates (Krasnov et al., 2022).

Structural and Synthesis Studies

- Crystal Structure Analysis : The structural aspects of 7,8-difluoro-3-methyl-2,3-dihydro-4H-[1,4]benzoxazine were explored through X-ray diffraction by Slepukhin et al. (2011). This study provided insights into the molecular configuration and crystal packing of the compound (Slepukhin et al., 2011).

- Enantioselective Microbial Synthesis : Chulakov et al. (2015) reported the use of Rhodococcus erythropolis and Microbacterium paraoxydans for the enantioselective synthesis of (S)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine. This approach highlights the potential of microbial synthesis in obtaining enantiomerically pure compounds (Chulakov et al., 2015).

Kinetic and Mechanistic Studies

- Acylation Kinetics : The acylative kinetic resolution of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine was studied by Gruzdev et al. (2013). This research explored the influence of fluorine atoms on the stereoselectivity of acylation, contributing to the understanding of reaction mechanisms in fluorinated compounds (Gruzdev et al., 2013).

特性

IUPAC Name |

6,7-difluoro-2-methyl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO2/c1-4-9(13)12-7-2-5(10)6(11)3-8(7)14-4/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYIMRVISUAHSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC(=C(C=C2O1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![Methyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2447890.png)

![(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2447892.png)

![Methyl 4-[[6,7-dimethoxy-2-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2447893.png)

![[5-(2,4-Difluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride](/img/structure/B2447899.png)

![3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B2447900.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2447901.png)

![7-(4-Bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2447909.png)